molecular formula C5H14ClNO B14034189 (R)-2-Amino-3-methylbutan-1-ol hydrochloride

(R)-2-Amino-3-methylbutan-1-ol hydrochloride

Cat. No.: B14034189
M. Wt: 139.62 g/mol
InChI Key: CYONGLLQMUYOPP-JEDNCBNOSA-N
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Description

®-2-Amino-3-methylbutan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-methylbutan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of ®-2-Amino-3-methylbutanal using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature and atmospheric pressure.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-3-methylbutan-1-ol hydrochloride may involve more scalable processes, such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding ketone or aldehyde, while reduction produces the alcohol.

Scientific Research Applications

®-2-Amino-3-methylbutan-1-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-methylbutan-1-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-Amino-2-methylpropanol: A structurally similar compound with different functional groups.

    3-Amino-2-methylbutanol: Another similar compound with a different substitution pattern.

Uniqueness

®-2-Amino-3-methylbutan-1-ol hydrochloride is unique due to its chiral nature and specific structural features, which confer distinct biological and chemical properties. Its ability to act as a chiral building block makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

(2R)-2-amino-3-methylbutan-1-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-4(2)5(6)3-7;/h4-5,7H,3,6H2,1-2H3;1H/t5-;/m0./s1

InChI Key

CYONGLLQMUYOPP-JEDNCBNOSA-N

Isomeric SMILES

CC(C)[C@H](CO)N.Cl

Canonical SMILES

CC(C)C(CO)N.Cl

Origin of Product

United States

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